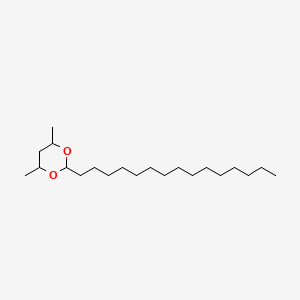
4,6-Dimethyl-2-pentadecyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is an organic compound with the molecular formula C21H42O2 and a molecular weight of 326.56 g/mol . It is characterized by its dioxane ring structure, which is substituted with dimethyl and pentadecyl groups. This compound is known for its unique physical and chemical properties, including a predicted density of 0.857±0.06 g/cm³ and a boiling point of 401.2±20.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane typically involves the condensation of appropriate aldehydes or ketones with diols in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 4,6-dimethyl-2-pentadecyl-1,3-diol with formaldehyde . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of zeolite catalysts has been explored to enhance the selectivity and reduce the formation of by-products . The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-pentadecyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4,6-Dimethyl-2-pentadecyl-1,3-dioxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-pentadecyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to act as a chelating agent, binding to metal ions and facilitating various catalytic processes . Additionally, its hydrophobic pentadecyl chain enables it to interact with lipid membranes, potentially disrupting membrane integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane: Similar in structure but with a dioxolane ring, it exhibits different reactivity and applications.
Uniqueness
4,6-Dimethyl-2-pentadecyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct physical and chemical properties. Its long hydrophobic chain makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
CAS No. |
56599-77-0 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
4,6-dimethyl-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-19(2)18-20(3)23-21/h19-21H,4-18H2,1-3H3 |
InChI Key |
NEEUXMRNOIOGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1OC(CC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















